molecular formula C7H13ClN4 B3056104 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride CAS No. 690261-89-3

4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride

Cat. No.: B3056104
CAS No.: 690261-89-3
M. Wt: 188.66
InChI Key: XVDANFKKMZPMOU-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride is a chemical compound with the molecular formula C7H12N4·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a triazole ring, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often involving the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring. The piperidine ring is then introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine ring, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar reactivity and biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring are also similar in structure and can have comparable chemical properties.

Uniqueness: 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride is unique due to the combination of the triazole and piperidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(triazol-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-9-5-6-10-11;/h5-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDANFKKMZPMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2N=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693875
Record name 4-(2H-1,2,3-Triazol-2-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690261-89-3
Record name Piperidine, 4-(2H-1,2,3-triazol-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690261-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2H-1,2,3-Triazol-2-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
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4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
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4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
Reactant of Route 4
4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
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4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
Reactant of Route 6
4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride

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